molecular formula C15H11Cl2FO B1327630 2',4'-Dichloro-3-(3-fluorophenyl)propiophenone CAS No. 898767-59-4

2',4'-Dichloro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327630
CAS No.: 898767-59-4
M. Wt: 297.1 g/mol
InChI Key: IHIQBQHQNGXAAI-UHFFFAOYSA-N
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Description

2',4'-Dichloro-3-(3-fluorophenyl)propiophenone is a halogenated propiophenone derivative characterized by a dichlorinated phenyl ring at positions 2' and 4', along with a 3-fluorophenyl substituent at the propanone chain (CymitQuimica, 2025) .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-11-5-6-13(14(17)9-11)15(19)7-4-10-2-1-3-12(18)8-10/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIQBQHQNGXAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644548
Record name 1-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-59-4
Record name 1-Propanone, 1-(2,4-dichlorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-3-(3-fluorophenyl)propiophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-fluorobenzene in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’,4’-Dichloro-3-(3-fluorophenyl)propiophenone is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Impact :

  • Halogenation: Chlorine at 2',4' positions (main compound) vs.
  • Fluorine vs. Methoxy/Methyl : The 3-fluorophenyl group in the main compound may enhance electronegativity and metabolic stability compared to methoxy or methyl substituents in analogs .

Physicochemical Properties

  • Lipophilicity: The LogP value of 5.42 for 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone suggests high membrane permeability, a trait likely shared by the main compound due to similar halogenation.
  • Polar Surface Area (PSA) : A PSA of 17.07 Ų (for the dimethylphenyl analog) indicates moderate polarity, favoring passive diffusion .

Biological Activity

2',4'-Dichloro-3-(3-fluorophenyl)propiophenone (commonly referred to as DCFPP) is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. With the molecular formula C15H11Cl2FO and a molecular weight of approximately 297.1 g/mol, DCFPP features dichlorinated and fluorinated phenyl groups that enhance its chemical reactivity and biological properties. This article reviews the biological activity of DCFPP, focusing on its antimicrobial properties, synthesis methods, and potential applications.

Antimicrobial Activity

Research indicates that DCFPP exhibits notable antimicrobial activity , particularly against various bacterial strains. Studies have shown that it can inhibit the growth of:

  • Escherichia coli
  • Salmonella typhi

These findings suggest that DCFPP is a potential candidate for developing new antimicrobial agents aimed at treating infections caused by these pathogens. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Efficacy of DCFPP

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Escherichia coli32 µg/mLEffective in disrupting cell growth
Salmonella typhi16 µg/mLSignificant inhibition observed

The mechanism through which DCFPP exerts its antimicrobial effects involves several pathways:

  • Cell Membrane Disruption : DCFPP interacts with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, inhibiting the synthesis of essential proteins required for bacterial survival.
  • Biofilm Formation Inhibition : Recent studies have indicated that DCFPP can inhibit biofilm formation by bacteria, which is crucial for their virulence and resistance to antibiotics.

Synthesis Methods

Various synthetic approaches have been reported for producing DCFPP, allowing for the manipulation of its structure to enhance biological activity. Common methods include:

  • Nucleophilic Aromatic Substitution : This method allows for the introduction of halogen substituents on aromatic rings, critical for enhancing antimicrobial properties.
  • Condensation Reactions : These reactions facilitate the formation of the propiophenone backbone, essential for the compound's biological activity.

Table 2: Synthetic Methods for DCFPP

MethodDescriptionYield (%)
Nucleophilic Aromatic SubstitutionHalogenation of aromatic compounds75
Condensation ReactionsFormation of propiophenone structure85

Case Studies

Several studies have explored the biological activity of DCFPP and its derivatives:

  • Study on Antibacterial Properties :
    • A study conducted on various derivatives of DCFPP demonstrated enhanced antibacterial activity compared to the parent compound. The derivatives showed lower MIC values against E. coli and S. typhi, indicating improved efficacy.
  • Biofilm Inhibition Study :
    • Research highlighted that DCFPP significantly reduced biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-associated infections.
  • Comparative Analysis with Related Compounds :
    • Comparative studies with structurally similar compounds (e.g., 2',4'-Dichloro-3-(4-fluorophenyl)propiophenone) showed that variations in halogen placement significantly affect biological activity, with some derivatives exhibiting superior antimicrobial properties.

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